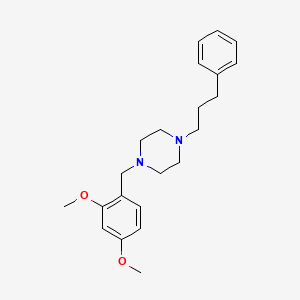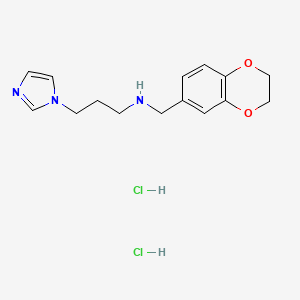![molecular formula C24H16N2 B6086259 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline](/img/structure/B6086259.png)
1-phenyl-3-(2-pyridinyl)benzo[f]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(2-pyridinyl)benzo[f]quinoline is a synthetic compound that belongs to the family of benzoquinolines. It is a potent inhibitor of topoisomerase II and has been extensively studied for its anti-cancer properties.
Aplicaciones Científicas De Investigación
1-Phenyl-3-(2-pyridinyl)benzo[f]quinoline has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound works by inhibiting topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline induces DNA damage and cell death in cancer cells.
Mecanismo De Acción
The mechanism of action of 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline involves the inhibition of topoisomerase II. This enzyme is responsible for the unwinding of DNA during replication and transcription. By inhibiting this enzyme, the compound induces DNA damage and cell death in cancer cells. The inhibition of topoisomerase II also leads to the formation of DNA double-strand breaks, which are lethal to cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline have been extensively studied. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline has been shown to have anti-angiogenic properties, which can prevent the growth of new blood vessels that supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline is its high potency as an inhibitor of topoisomerase II. This makes it an ideal compound for studying the mechanism of action of this enzyme and its role in cancer cell growth. However, the compound has some limitations for lab experiments. It is highly cytotoxic and can be difficult to handle safely. Additionally, it has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline. One area of interest is the development of new analogs with improved solubility and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to the compound. Additionally, there is interest in studying the compound's potential for combination therapy with other anti-cancer drugs. Finally, there is a need for more research on the compound's anti-angiogenic properties and its potential for use in treating other diseases that involve abnormal blood vessel growth.
Métodos De Síntesis
The synthesis of 1-phenyl-3-(2-pyridinyl)benzo[f]quinoline involves the condensation of 2-acetylpyridine with 2-aminobenzophenone in the presence of a Lewis acid catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism and yields the desired product in good yield and purity. The synthesis method has been optimized to produce large quantities of the compound for research purposes.
Propiedades
IUPAC Name |
1-phenyl-3-pyridin-2-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-2-8-17(9-3-1)20-16-23(21-12-6-7-15-25-21)26-22-14-13-18-10-4-5-11-19(18)24(20)22/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXTUXVWPLWYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-pyridin-2-ylbenzo[f]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-7-(3-methylbutyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6086177.png)

![methyl 5-[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6086179.png)

![N-cyclohexyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B6086199.png)
![2-benzyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6086201.png)

![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-cyclopropylacetamide](/img/structure/B6086227.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazino]benzoate](/img/structure/B6086238.png)
![N-(4-fluorobenzyl)-3-{1-[(6-methyl-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6086240.png)
![N-{1-[1-(4-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6086258.png)
![2-chloro-5-[(cyclopentylamino)sulfonyl]benzamide](/img/structure/B6086269.png)
![1',3',3'-trimethyl-7-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B6086271.png)
![3-(3,4-dimethoxyphenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6086272.png)